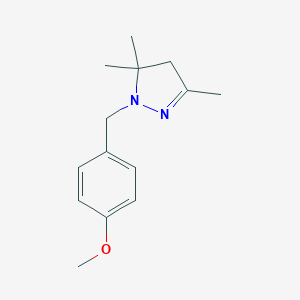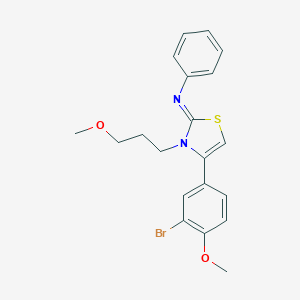
1-(4-methoxybenzyl)-3,5,5-trimethyl-4,5-dihydro-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methoxybenzyl)-3,5,5-trimethyl-4,5-dihydro-1H-pyrazole is a chemical compound that has been studied extensively in scientific research. This compound has a unique structure that makes it useful for a variety of applications, including pharmaceuticals, agrochemicals, and materials science. In
Aplicaciones Científicas De Investigación
1-(4-methoxybenzyl)-3,5,5-trimethyl-4,5-dihydro-1H-pyrazole has been studied extensively in scientific research, particularly in the fields of medicinal chemistry and materials science. In medicinal chemistry, this compound has been shown to have potential as an anti-inflammatory agent, as well as a potential treatment for cancer and neurodegenerative diseases. In materials science, 1-(4-methoxybenzyl)-3,5,5-trimethyl-4,5-dihydro-1H-pyrazole has been used as a building block for the synthesis of novel materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(4-methoxybenzyl)-3,5,5-trimethyl-4,5-dihydro-1H-pyrazole is not fully understood. However, it is believed that this compound exerts its effects through the modulation of various signaling pathways in the body. For example, studies have shown that 1-(4-methoxybenzyl)-3,5,5-trimethyl-4,5-dihydro-1H-pyrazole can inhibit the activity of certain enzymes that are involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-methoxybenzyl)-3,5,5-trimethyl-4,5-dihydro-1H-pyrazole has a variety of biochemical and physiological effects. For example, this compound has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. Additionally, 1-(4-methoxybenzyl)-3,5,5-trimethyl-4,5-dihydro-1H-pyrazole has been shown to modulate the activity of various enzymes and signaling pathways in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(4-methoxybenzyl)-3,5,5-trimethyl-4,5-dihydro-1H-pyrazole in lab experiments is its unique structure, which makes it useful for a variety of applications. Additionally, this compound has been extensively studied, which means that there is a wealth of information available on its properties and effects. However, one limitation of using 1-(4-methoxybenzyl)-3,5,5-trimethyl-4,5-dihydro-1H-pyrazole in lab experiments is that it can be difficult to synthesize, which may limit its availability for certain applications.
Direcciones Futuras
There are many potential future directions for research on 1-(4-methoxybenzyl)-3,5,5-trimethyl-4,5-dihydro-1H-pyrazole. Some possible areas of focus include:
1. Investigation of the compound's potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
2. Exploration of the compound's potential as a building block for the synthesis of novel materials with unique properties.
3. Further investigation of the compound's mechanism of action and the signaling pathways it modulates.
4. Development of more efficient and scalable synthesis methods for 1-(4-methoxybenzyl)-3,5,5-trimethyl-4,5-dihydro-1H-pyrazole.
5. Investigation of the compound's potential as a treatment for other inflammatory conditions, such as arthritis.
In conclusion, 1-(4-methoxybenzyl)-3,5,5-trimethyl-4,5-dihydro-1H-pyrazole is a unique and versatile compound that has been extensively studied in scientific research. This compound has a variety of potential applications, including as a pharmaceutical, agrochemical, and building block for novel materials. While there is still much to be learned about the mechanism of action and potential applications of 1-(4-methoxybenzyl)-3,5,5-trimethyl-4,5-dihydro-1H-pyrazole, the current research suggests that this compound holds great promise for the future.
Métodos De Síntesis
The synthesis of 1-(4-methoxybenzyl)-3,5,5-trimethyl-4,5-dihydro-1H-pyrazole is typically achieved through a multistep process. The first step involves the condensation of 4-methoxybenzaldehyde with 3,5,5-trimethyl-1-penten-3-ol to form the corresponding enamine. This enamine is then subjected to a cyclization reaction with hydrazine hydrate to form the final product.
Propiedades
Nombre del producto |
1-(4-methoxybenzyl)-3,5,5-trimethyl-4,5-dihydro-1H-pyrazole |
|---|---|
Fórmula molecular |
C14H20N2O |
Peso molecular |
232.32 g/mol |
Nombre IUPAC |
1-[(4-methoxyphenyl)methyl]-3,5,5-trimethyl-4H-pyrazole |
InChI |
InChI=1S/C14H20N2O/c1-11-9-14(2,3)16(15-11)10-12-5-7-13(17-4)8-6-12/h5-8H,9-10H2,1-4H3 |
Clave InChI |
JPCKVSVDOGJQIT-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(C1)(C)C)CC2=CC=C(C=C2)OC |
SMILES canónico |
CC1=NN(C(C1)(C)C)CC2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2Z)-3-[3-(dimethylamino)propyl]-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B257663.png)


![3,5-dimethyl-1-[(2,4,5-trimethylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B257667.png)

![ethyl 5-(4-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B257673.png)
![2-(2-Phenylethyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B257674.png)

![2-[(Cyanomethyl)sulfanyl]-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B257679.png)
![(4E)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxypropyl)-5-phenylpyrrolidine-2,3-dione](/img/structure/B257680.png)

![N-[1-(2-adamantyl)ethyl]-3-phenylacrylamide](/img/structure/B257690.png)

